T3-CLK-N

CLK Inhibitor Negative Control Structure-Activity Relationship (SAR)

T3-CLK-N (CLK-IN-T3N) is the essential, structurally matched negative control for the chemical probe T3-CLK. Engineered with a single pyridinyl-to-phenyl substitution, it retains near-identical physicochemical properties and cell permeability but exhibits negligible CLK1/2/3 inhibition. Using T3-CLK-N alongside the active probe is the only way to confidently attribute phenotypic changes—such as alternative splicing modulation or reduced cell viability—to on-target CLK inhibition rather than off-target toxicity. Adherence to SGC best-practice guidelines for chemical probe validation makes this compound indispensable for rigorous target validation and publication-ready data in drug discovery programs.

Molecular Formula C37H47N5O2
Molecular Weight 593.816
Cat. No. B1193741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT3-CLK-N
SynonymsT3-CLK-N
Molecular FormulaC37H47N5O2
Molecular Weight593.816
Structural Identifiers
SMILESO=C(NC1=CN2C=C(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C=CC2=N1)C4=CC=C(C(C)(C)C(N5CCN(C)CC5)=O)C=C4
InChIInChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43)
InChIKeyBNTGVINQADRYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

T3-CLK-N: A Structurally-Matched, Inactive Negative Control for CLK (CDC-like Kinase) Inhibitor Research


T3-CLK-N (also known as CLK-IN-T3N) is a structurally matched, inactive negative control compound specifically designed for use alongside the chemical probe T3-CLK (CLK-IN-T3), a potent pan-inhibitor of the CDC-like kinase (CLK) family [1]. T3-CLK-N is engineered to exhibit negligible inhibitory activity against CLK1, CLK2, and CLK3, making it an indispensable tool for distinguishing on-target CLK-mediated effects from off-target compound liabilities in cell-based assays . It is supplied as a high-purity powder (≥98% by HPLC) with a molecular weight of 593.80 and the molecular formula C37H47N5O2 .

Why T3-CLK-N Cannot Be Replaced by a Generic DMSO or Vehicle Control


A simple vehicle (e.g., DMSO) control fails to account for potential compound-specific off-target effects, such as interactions with cellular membranes, ATP-binding pockets of unrelated kinases, or induction of stress responses, that can confound phenotypic observations [1]. T3-CLK-N is chemically distinct from its active counterpart (T3-CLK) by a single, deliberate structural modification (a pyridinyl-to-phenyl substitution with added tert-butyl groups) that drastically reduces its affinity for the CLK ATP-binding site, while retaining nearly identical physicochemical properties (e.g., molecular weight: 593.80 vs. 482.58 g/mol for T3-CLK) and cellular permeability . This ensures any observed phenotypic difference between T3-CLK-N and T3-CLK treated samples can be confidently attributed to CLK kinase inhibition rather than general compound toxicity or off-target liabilities .

Quantitative Evidence Guide: T3-CLK-N's Verified Differential Performance


Structural Difference: The Single Chemical Change Driving Profound Functional Divergence

T3-CLK-N is the direct, structurally-matched inactive analog of the pan-CLK inhibitor T3-CLK (CLK-IN-T3) . The key structural difference is the replacement of the 4-pyridinyl group in T3-CLK with a 3,5-di-tert-butylphenyl moiety in T3-CLK-N . This single substitution drastically alters the compound's interaction with the kinase ATP-binding pocket, effectively ablating its inhibitory activity against the CLK family while preserving the compound's overall physicochemical profile .

CLK Inhibitor Negative Control Structure-Activity Relationship (SAR)

Kinase Inhibitory Activity: Quantified Loss of Function Against CLK Family

T3-CLK-N is functionally defined by its lack of inhibitory activity against the CLK family, in stark contrast to its active counterpart, T3-CLK. T3-CLK potently inhibits CLK1, CLK2, and CLK3 with IC50 values of 0.67 nM, 15 nM, and 110 nM, respectively [1]. T3-CLK-N, however, is reported to have no significant inhibition of these kinases at the same concentrations . It is classified as an inactive control and is not assigned IC50 values for these targets, confirming its functional null status .

CLK1 CLK2 CLK3 Kinase Assay

Solubility and Handling: Comparable to Active Compound for Matched Experimental Conditions

To serve as an effective matched control, T3-CLK-N must exhibit similar physicochemical properties to the active probe. T3-CLK-N is soluble in DMSO, a property shared with T3-CLK, enabling parallel preparation of stock solutions and dose-response curves under identical solvent conditions . Vendor datasheets confirm a DMSO solubility of at least 2 mg/mL for T3-CLK-N , which is comparable to the reported solubility of T3-CLK (e.g., ≥10 mg/mL in DMSO ). Both compounds are stable as dry powders at room temperature, simplifying experimental workflows .

Solubility Formulation Negative Control

Purity Profile: Guaranteed High Purity for Reproducible Negative Control Function

For a negative control compound to be reliable, it must be free of active contaminants that could confound results. Reputable vendors, such as Sigma-Aldrich and MedChemExpress, supply T3-CLK-N with a guaranteed purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This purity specification is identical to that typically reported for the active probe T3-CLK , ensuring that the inactive control is not compromised by trace amounts of the active inhibitor or other impurities that could introduce kinase inhibition.

Quality Control HPLC Purity Chemical Probe

Validated Use in High-Impact Research: Established Role in Splicing and Cancer Studies

T3-CLK-N's role is explicitly defined and validated within the peer-reviewed literature. In the seminal 2017 Nature Communications paper introducing T3-CLK as a chemical probe, the authors used T3-CLK-N as the essential negative control to confirm that the observed effects on exon recognition and conjoined gene formation were specifically due to CLK inhibition [1]. This established T3-CLK-N as the required control for any study utilizing the T3-CLK probe, ensuring that findings can be benchmarked against the original characterization. This contrasts with using a generic vehicle control, which would not have allowed the authors to rule out compound-specific, non-CLK-mediated effects .

Alternative Splicing Cancer Biology Chemical Probe

Optimal Use Cases for T3-CLK-N in CLK-Targeted Research Programs


Validating CLK-Dependent Alternative Splicing Events in Cancer Cell Models

When investigating the role of CLK kinases in regulating pre-mRNA alternative splicing, researchers treat cells (e.g., HCT116, HeLa) with the active probe T3-CLK to induce specific splicing changes [1]. To confirm these changes are on-target, a parallel cohort of cells must be treated with an equal concentration of T3-CLK-N. Only splicing events that are altered by T3-CLK but unchanged by T3-CLK-N can be confidently attributed to CLK inhibition, as demonstrated in the foundational Nature Communications study [1]. This is essential for building robust mechanistic models of CLK function in diseases like colorectal cancer.

Controlling for Compound-Specific Toxicity in Cell Viability and Apoptosis Assays

CLK inhibitors have shown potential anti-cancer activity, but any observed decrease in cell viability or induction of apoptosis could be due to general compound toxicity rather than specific kinase inhibition. By treating a separate set of cells with the matched negative control T3-CLK-N at the same concentrations and for the same duration, researchers can directly measure the compound's non-specific cytotoxic effects. A significant difference in viability between T3-CLK and T3-CLK-N treated cells provides strong evidence for an on-target, CLK-dependent effect, thereby strengthening the rationale for further development .

Ensuring Reproducibility and Compliance with Chemical Probe Guidelines

High-quality chemical probes are essential tools for target validation. Guidelines from organizations like the Structural Genomics Consortium (SGC) emphasize the critical importance of using a closely matched, inactive control compound to interpret phenotypic data from chemical probe studies [1]. Procuring and employing T3-CLK-N alongside T3-CLK in all experiments demonstrates adherence to these best-practice standards, significantly increasing the rigor, reproducibility, and publication impact of the research. For industrial drug discovery programs, this level of validation is often a prerequisite for advancing a target from exploratory biology to lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for T3-CLK-N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.